molecular formula C9H6F3N3O2 B3073738 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1018143-96-8

5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B3073738
CAS No.: 1018143-96-8
M. Wt: 245.16 g/mol
InChI Key: JSLOMZHLNUJZQT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS: 1018143-96-8) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a trifluoromethyl (-CF₃) group at position 2, a methyl (-CH₃) group at position 5, and a carboxylic acid (-COOH) moiety at position 6. Its molecular formula is C₉H₆F₃N₃O₂, with a molecular weight of 245.16 g/mol . The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr) to introduce substituents at positions 5 and 7 .

Properties

IUPAC Name

5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O2/c1-4-2-5(8(16)17)15-7(13-4)3-6(14-15)9(10,11)12/h2-3H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLOMZHLNUJZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by cyclization and subsequent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives are widely explored in medicinal and materials chemistry due to their tunable electronic properties and biological relevance. Below is a detailed comparison of the target compound with structural analogs:

Structural Modifications and Substituent Effects

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
5-Methyl-7-pentafluoroethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid -CF₂CF₃ (7), -CH₃ (5) C₁₁H₇F₈N₃O₂ 361.19 676469-64-0 Pentafluoroethyl group at position 7 enhances lipophilicity
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid -C₆H₅ (5), -CF₃ (7) C₁₄H₈F₃N₃O₂ 307.23 294194-47-1 Phenyl group at position 5 increases steric bulk
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid -C₄H₃O (5), -CF₃ (7) C₁₂H₆F₃N₃O₃ 297.19 313968-60-4 Heteroaromatic furan at position 5 improves π-π interactions
5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid -C₃H₅ (5), -CF₃ (2) C₁₁H₈F₃N₃O₂ 271.20 1795475-02-3 Cyclopropyl group at position 5 enhances metabolic stability

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group (-CF₃) in the target compound contributes to moderate lipophilicity (logP ~2.1). Analogs with pentafluoroethyl (-CF₂CF₃) or phenyl groups exhibit higher logP values (~3.5), enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability : Methyl and cyclopropyl substituents improve thermal stability (decomposition >200°C), whereas furan-containing analogs degrade at lower temperatures (~150°C) due to heteroaromatic ring instability .

Biological Activity

5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.

  • Molecular Formula : C9H6F3N3O2
  • Molecular Weight : 245.16 g/mol
  • CAS Number : 1018143-96-8

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundA549 (lung cancer)66% viability at 100 µM
Related compoundMCF-7 (breast cancer)2.74
Related compoundHepG2 (liver cancer)4.92

The anticancer activity is often attributed to the presence of the trifluoromethyl group and the carboxylic acid functionality, which enhance the compound's interaction with cellular targets.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In vitro studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria:

PathogenActivity
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Candida albicansNotable antifungal activity

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

Pyrazolo[1,5-a]pyrimidines are recognized for their anti-inflammatory properties. The compound has been reported to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways:

  • COX-2 Inhibition : Compounds in this class have been shown to inhibit COX-2 with IC50 values in the nanomolar range, indicating potential for treating inflammatory conditions.

Case Studies

  • Study on A549 Cells : A study evaluated the cytotoxic effects of various pyrazolo[1,5-a]pyrimidine derivatives on A549 lung adenocarcinoma cells. The results indicated that modifications in substituents significantly affected the anticancer activity.
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of similar compounds against resistant strains of Staphylococcus aureus. The results highlighted the potential of these compounds in combating multidrug-resistant infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid?

  • Methodological Answer : The compound is synthesized via cyclization of precursors such as 5-amino-3-substituted pyrazoles with ketone or ester derivatives. A validated route involves using PyBroP (bromo-tris(pyrrolidinyl)phosphonium hexafluorophosphate) and triethylamine in 1,4-dioxane under inert atmosphere at 20°C for 2 hours, followed by coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling (Pd catalysis) . Key steps:

Reagent/ConditionRole
PyBroPActivates carboxylic acid for nucleophilic substitution
PdCl₂(PPh₃)₂Catalyst for cross-coupling
Na₂CO₃Base for deprotonation
  • Purification often involves column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Methodological Answer : Characterization relies on:

  • ¹H/¹³C NMR : Peaks for the trifluoromethyl group (δ ~120-125 ppm in ¹³C, split into quartets in ¹H NMR due to coupling with fluorine) and carboxylic acid proton (broad δ ~12-13 ppm if protonated) .
  • IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and CF₃ (~1150 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., 278.0779 Da via HRMS) .

Q. What are the known biological targets or applications of this compound?

  • Methodological Answer : Pyrazolo[1,5-a]pyrimidines are studied as kinase inhibitors (e.g., cyclin-dependent kinases) and enzyme antagonists. The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets, while the carboxylic acid moiety allows derivatization for solubility optimization. Anticancer activity is assessed via assays measuring IC₅₀ against cell lines (e.g., MCF-7 breast cancer) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer : Critical parameters include:

  • Solvent Choice : 1,4-Dioxane or DMF improves solubility of intermediates .
  • Catalyst Loading : PdCl₂(PPh₃)₂ at 5-10 mol% balances cost and efficiency .
  • Temperature Control : Reflux (110°C) for cross-coupling ensures completion but risks decomposition; monitor via TLC .
  • Workflow Example :
       Step 1: Cyclization at 20°C, 2h → Step 2: Cross-coupling at 110°C, 24h → Yield: 93% (reported) [[14]]  

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Methodological Answer :

  • Impurity Identification : Compare experimental ¹H NMR with computational predictions (DFT calculations) .
  • Isomerization Check : Pyrazolo[1,5-a]pyrimidines may form regioisomers during synthesis; use 2D NMR (NOESY) to confirm spatial proximity of substituents .
  • X-ray Crystallography : Definitive structural confirmation (e.g., dihedral angles between fused rings <2°) .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Methodological Answer :

  • Derivatization : Convert carboxylic acid to esters (e.g., ethyl ester) for increased lipophilicity .
  • Salt Formation : Use sodium or potassium salts to improve aqueous solubility .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance stability and target delivery .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :

  • Purity Assessment : Re-crystallize from cyclohexane/CH₂Cl₂ (1:1 v/v) and repeat DSC analysis .
  • Polymorphism Screening : Use solvent-drop grinding to identify stable crystalline forms .
  • Reported Data : Melting points for similar compounds range 257–259°C (depending on substituents) .

Q. Why might biological activity vary across similar pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The trifluoromethyl group at position 2 improves target binding vs. chlorine or methyl groups .
  • Electron-Withdrawing Effects : Carboxylic acid at position 7 modulates electron density, affecting π-π stacking with enzyme active sites .
  • Case Study : Derivatives with 4-tolyl substituents show 10-fold higher CDK9 inhibition than phenyl analogs .

Tables for Key Data

Table 1 : Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₇F₃N₃O₂
Molecular Weight278.18 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds2

Table 2 : Synthetic Conditions and Yields from Key Studies

StepConditionsYield
CyclizationPyBroP, Et₃N, 1,4-dioxane, 20°C85-90%
Suzuki Cross-CouplingPdCl₂(PPh₃)₂, Na₂CO₃, 110°C, 24h93%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 2
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

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